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Compound of Interest

Compound Name: Z-Ser-Ala-OH

CAS No.: 24787-87-9

Cat. No.: B1597348

Get Quote

Abstract & Introduction
The precise characterization of C-terminal exopeptidases is critical in protein sequencing,

prodrug activation studies, and quality control of recombinant biologics. Z-Ser-Ala-OH (N-

benzyloxycarbonyl-L-serine-L-alanine) serves as a specialized synthetic substrate primarily for

Carboxypeptidase Y (CPY) and other serine carboxypeptidases.

Unlike the standard metallo-carboxypeptidases (CPA, CPB) which are strictly dependent on

zinc, CPY is a vacuolar serine protease with broad specificity. While Z-Phe-Leu-OH is the

historical standard for defining CPY units, Z-Ser-Ala-OH offers distinct advantages for studying

subsite specificity (S1' pocket) and distinguishing serine-type activity from metallo-enzyme

contamination.

Key Applications
Differentiation of Protease Classes: Confirms serine-mediated catalysis (inhibited by

PMSF/DFP) vs. metallo-catalysis (inhibited by EDTA).

Kinetic Modeling: Determination of
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and

to map the S1' binding pocket hydrophobicity.

C-Terminal Sequencing Validation: Verifies enzyme activity prior to digesting valuable protein

samples.

Biochemical Mechanism
The hydrolysis of Z-Ser-Ala-OH by Carboxypeptidase Y follows a charge-relay mechanism

typical of the

hydrolase fold family.

Binding: The hydrophobic "Z" (benzyloxycarbonyl) group anchors the substrate, while the C-

terminal L-Alanine residue enters the S1' specificity pocket.

Acylation: The catalytic Serine (Ser257 in yeast CPY) performs a nucleophilic attack on the

peptide bond carbonyl between Ser and Ala.

Deacylation: A water molecule hydrolyzes the acyl-enzyme intermediate, releasing free L-

Alanine and Z-L-Serine.
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Figure 1:Catalytic cycle of Carboxypeptidase Y acting on Z-Ser-Ala-OH. The reaction proceeds

via a covalent acyl-enzyme intermediate.
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Experimental Protocols
Protocol A: The Ninhydrin "Gold Standard" Assay
Best for: Routine activity checks and precise kinetic constant determination.

Principle: Z-Ser-Ala-OH has a blocked N-terminus and reacts poorly with ninhydrin. Upon

cleavage, the released L-Alanine contains a free

-amino group, reacting with ninhydrin to form Ruhemann’s Purple (

nm).

Reagents Required[1][2][3]
Reaction Buffer: 50 mM Sodium Citrate, pH 6.0 (CPY optimum is pH 5.5–6.5).

Substrate Stock: 20 mM Z-Ser-Ala-OH dissolved in 100% DMSO or Methanol. (Peptide is

hydrophobic; aqueous solubility is limited).

Enzyme Solution: Carboxypeptidase Y (dissolved in water or 50 mM Citrate buffer).

Colorimetric Reagent: Ninhydrin Reagent (2% ninhydrin in methyl cellosolve/citrate buffer).

Stop Solution: 50% Ethanol or dilute Acetic Acid.

Step-by-Step Methodology
Preparation:

Dilute Substrate Stock to 1 mM working concentration in Reaction Buffer.

Equilibrate substrate solution at 25°C for 5 minutes.

Enzymatic Reaction:

Add 50 µL Enzyme Solution to 950 µL Substrate Solution.

Incubate at 25°C for exactly 10 minutes.

Blank: Prepare a tube with substrate but add buffer instead of enzyme.
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Termination & Development:

Add 1.0 mL Ninhydrin Reagent to all tubes.

Boil (100°C) for 15 minutes. (Critical for color development).

Cool rapidly on ice to room temperature.

Add 5.0 mL 50% Ethanol (diluent) to stabilize the color.

Measurement:

Read Absorbance at 570 nm.

Calculate activity using an L-Alanine standard curve.

Calculation:

Where

is the extinction coefficient derived from the L-Ala standard curve.

Protocol B: HPLC-Based Separation (High Precision)
Best for: Purity analysis and confirming cleavage specificity in complex mixtures.

Workflow Visualization
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Sample Prep:
Incubate Z-Ser-Ala-OH + Enzyme

(pH 6.0, 25°C)

Quench:
Add 10% TCA or 1% TFA

Precipitate Enzyme

Clarification:
Centrifuge (10k x g)

Filter (0.22 µm)

HPLC Injection:
C18 Reverse Phase Column

Detection (UV 210-220 nm):
Peak 1: L-Ala (Early)

Peak 2: Z-Ser-OH
Peak 3: Substrate (Late)

Click to download full resolution via product page

Figure 2:HPLC workflow for separating the hydrophobic substrate from the hydrophilic product

(Alanine).[4]

HPLC Conditions
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% TFA in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient: 5% B to 60% B over 20 minutes.

Detection: UV at 214 nm (Peptide bond) or 254 nm (Z-group aromatic ring).
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Note: Free Alanine absorbs poorly at 254 nm; use 214 nm or pre-column derivatization

(OPA) for high sensitivity.

Data Analysis & Interpretation
Kinetic Parameters
To determine

and

, perform the assay with substrate concentrations ranging from

to

(typically 0.1 mM to 5 mM).

Parameter Definition Typical Value (CPY) Significance

Michaelis Constant 0.5 – 2.0 mM

Indicates affinity of the

S1' pocket for Alanine.

Lower

= Higher affinity.

Turnover Number 50 – 200 Measures catalytic

efficiency.

Specificity Constant Variable

Best metric for

comparing Z-Ser-Ala-

OH vs. Z-Phe-Leu-

OH.

Comparative Specificity
CPY prefers hydrophobic residues (Phe, Leu) in the P1' position.[5][6] Z-Ser-Ala-OH will

typically show lower

than Z-Phe-Leu-OH.

High Activity: Z-Phe-Leu-OH, Z-Phe-Phe-OH.
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Moderate Activity: Z-Ser-Ala-OH, Z-Ala-Ala-OH.

No Activity: Z-Glu-Asp-OH (Charge repulsion).

Troubleshooting & Critical Controls
High Background Absorbance (Ninhydrin):

Cause: Contamination with free amino acids or spontaneous hydrolysis of the substrate.

Fix: Always run a "Substrate Only" blank and subtract it. Ensure the Z-group is intact

(check substrate purity by HPLC).

Solubility Issues:

Z-Ser-Ala-OH may precipitate in cold aqueous buffers.

Fix: Dissolve in DMSO first. Ensure final DMSO concentration in the assay is <5% to avoid

enzyme denaturation.

pH Sensitivity:

CPY activity drops sharply above pH 7.5 and below pH 4.0.

Fix: Verify buffer pH at 25°C. Use MES or Citrate buffers; avoid Phosphate if studying

metal inhibition (though CPY is not a metalloenzyme, phosphate can sequester trace

metals if you are running comparative controls with CPA).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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